molecular formula C5H8F2O3S B12527152 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione CAS No. 652143-84-5

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B12527152
CAS No.: 652143-84-5
M. Wt: 186.18 g/mol
InChI Key: WNUCRASVWPOANZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiane ring. One common method is the reaction of oxathiane derivatives with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluorocarbene precursors in the presence of a base, such as sodium hydroxide, at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
  • 3-(Monofluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
  • 3-(Chloromethyl)-1,2lambda~6~-oxathiane-2,2-dione

Uniqueness

3-(Difluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

652143-84-5

Molecular Formula

C5H8F2O3S

Molecular Weight

186.18 g/mol

IUPAC Name

3-(difluoromethyl)oxathiane 2,2-dioxide

InChI

InChI=1S/C5H8F2O3S/c6-5(7)4-2-1-3-10-11(4,8)9/h4-5H,1-3H2

InChI Key

WNUCRASVWPOANZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)OC1)C(F)F

Origin of Product

United States

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